molecular formula C11H16BrN B1377943 3-Bromo-N,N-diethyl-4-methylaniline CAS No. 761001-66-5

3-Bromo-N,N-diethyl-4-methylaniline

Cat. No.: B1377943
CAS No.: 761001-66-5
M. Wt: 242.16 g/mol
InChI Key: PIDKDOWAISFGQM-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-4-methylaniline: is an organic compound with the molecular formula C11H16BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and two ethyl groups on the nitrogen atom. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-diethyl-4-methylaniline typically involves the bromination of N,N-diethyl-4-methylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N,N-diethyl-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-N,N-diethyl-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may also be used in the development of bioactive molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development. Research into its pharmacological properties is ongoing .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-4-methylaniline involves its interaction with specific molecular targets. The bromine atom and the diethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives being studied .

Comparison with Similar Compounds

    3-Bromo-4-methylaniline: Lacks the diethyl groups on the nitrogen atom.

    N,N-Diethyl-4-methylaniline: Lacks the bromine atom at the 3-position.

    4-Bromo-N,N-diethylaniline: Lacks the methyl group at the 4-position.

Uniqueness: 3-Bromo-N,N-diethyl-4-methylaniline is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-N,N-diethyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDKDOWAISFGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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